[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone
Description
[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, an azetidine ring, and a phenyl group substituted with an oxolane moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-20-14(2)23(21-13)16-10-22(11-16)19(24)15-5-7-17(8-6-15)26-12-18-4-3-9-25-18/h5-8,16,18H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDWZLFCXDLJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CN(C2)C(=O)C3=CC=C(C=C3)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and azetidine intermediates, followed by their coupling with the phenylmethanone derivative. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry. The azetidine ring is often synthesized via cyclization reactions involving amines and haloalkanes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods are crucial in ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(1H-1,2,4-Triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone
- [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanone
- [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]ethanone
Uniqueness
The uniqueness of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)phenyl]methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
